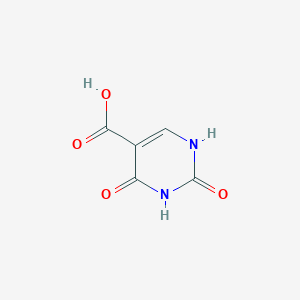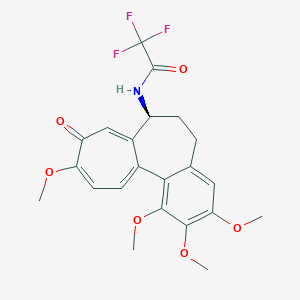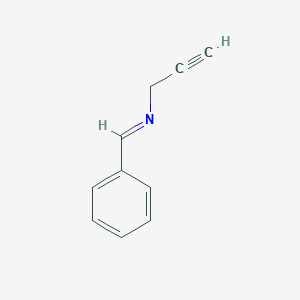
(1H-Indol-3-ylsulfanyl)methanimidamid-Hydroiodid
Übersicht
Beschreibung
(1H-indol-3-ylsulfanyl)methanimidamide hydroiodide, also known as MSH-I, is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 459.45 g/mol and a melting point of 153-157 °C. MSH-I is a member of the family of indole-3-sulfonamides, which is a group of compounds with a wide range of applications in the fields of biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
Mehrkomponentenreaktionen (MCRs)
(1H-Indol-3-ylsulfanyl)methanimidamid-Hydroiodid: wird in MCRs eingesetzt, die nachhaltige Strategien zur Synthese komplexer Moleküle darstellen. Diese Reaktionen sind hochproduktiv, zeit- und kosteneffektiv und entsprechen den Kriterien der grünen Chemie . Die Indolderivate, einschließlich unserer Zielverbindung, dienen als wichtige Vorstufen zur Erzeugung biologisch aktiver Strukturen wie Carbazol-, Triazol- und Imidazolderivate .
Antioxidative Aktivität
Indolderivate weisen signifikante antioxidative Eigenschaften auf. Der Indol-Kern, Teil von This compound, trägt zur Eliminierung freier Radikale bei, was entscheidend ist, um oxidativen Stress-bedingten Krankheiten vorzubeugen .
Antibiotische und antimikrobielle Eigenschaften
Der Indolkern der Verbindung ist für seine antibiotischen und antimikrobiellen Aktivitäten bekannt. Er kann verwendet werden, um neue Antibiotika und antimikrobielle Wirkstoffe zu entwickeln, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist .
Antikrebs-Anwendungen
Indolderivate, einschließlich This compound, haben nachweislich entzündungshemmende Eigenschaften. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antikrebsforschung
Die Indol-Einheit ist ein häufiges Merkmal vieler Antikrebsmittel. Die Erforschung der Anwendungen von This compound könnte zur Entdeckung neuer Antikrebsmittel führen, da es die Fähigkeit besitzt, mit verschiedenen biologischen Zielen zu interagieren .
Antivirale und Anti-HIV-Aktivitäten
Indolderivate werden auf ihre antiviralen und Anti-HIV-Aktivitäten untersucht. This compound könnte verwendet werden, um Verbindungen mit potenzieller Wirksamkeit gegen verschiedene Virusinfektionen, einschließlich HIV, zu synthetisieren .
Antidiabetische Wirkungen
Der Indol-Kern ist auch mit antihyperglykämischen Aktivitäten verbunden. Dies deutet darauf hin, dass This compound ein Ausgangspunkt für die Entwicklung neuer antidiabetischer Medikamente sein könnte .
Hemmung von Proteinkinasen
Proteinkinasen sind entscheidend in Signalwegen, und ihre Inhibitoren sind wertvoll bei der Behandlung von Krankheiten wie Krebs. Indolderivate, wie z. B. This compound, sind potenzielle Inhibitoren von Proteinkinasen, die zur Entwicklung neuer Therapeutika führen könnten
Safety and Hazards
Eigenschaften
IUPAC Name |
[amino(1H-indol-3-ylsulfanyl)methylidene]azanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.HI/c10-9(11)13-8-5-12-7-4-2-1-3-6(7)8;/h1-5,12H,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKOQCZXEQTTIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SC(=[NH2+])N.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26377-76-4 | |
| Record name | Carbamimidothioic acid, 1H-indol-3-yl ester, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26377-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



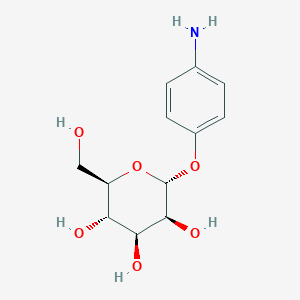
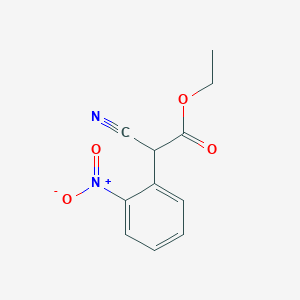

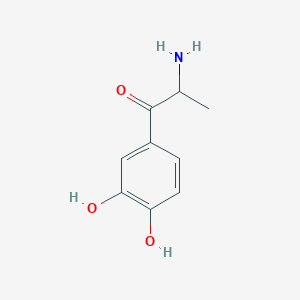

![1-[3,4-Bis(phenylmethoxy)phenyl]propan-1-one](/img/structure/B16218.png)

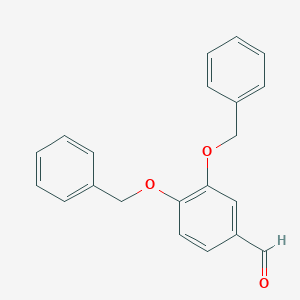
![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)


